molecular formula C14H17BrN2O2 B4003132 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole

1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole

Cat. No.: B4003132
M. Wt: 325.20 g/mol
InChI Key: KVIGECCKMZMBIP-UHFFFAOYSA-N
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Description

1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole is a useful research compound. Its molecular formula is C14H17BrN2O2 and its molecular weight is 325.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.04734 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Pharmacological Evaluation : A study synthesized and evaluated 1H-imidazoles for biological activity, revealing a clear structure-activity relationship. Some compounds demonstrated hormonal activity in estrogen receptor-positive cells and showed antiproliferative effects against human breast cancer cell lines. They also exhibited strong inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Chemical Properties and Reactions

  • Iron Complex Synthesis : The reaction of certain imidazole derivatives with iron(ii) precursors produced iron(ii) or iron(iii) complexes. These complexes were used in the oligomerization and polymerization of ethylene, demonstrating varied results based on the solvent used (Yankey et al., 2014).
  • Halogenation Study : A study explored the halogenation of SEM-protected 2,2'-Bi-1H-imidazole, yielding mono-halogenated derivatives. This research contributes to understanding the chemical behavior of these compounds (Matthews et al., 1987).

Applications in Materials Science

  • Corrosion Inhibition : Imidazole derivatives were synthesized and found to be effective in inhibiting corrosion on mild steel in acidic solutions. This points to potential applications in materials protection and preservation (Prashanth et al., 2021).
  • Supercapacitor Electrode Material : A composite film incorporating an imidazole derivative was fabricated and evaluated for its performance as an electrode material for supercapacitors. The study highlights the potential of these compounds in energy storage applications (Ehsani et al., 2017).

Miscellaneous Applications

  • Antifungal Agents : A series of novel 1,2-disubstituted propenones, related to imidazole compounds, were synthesized and tested for antifungal activity. This research contributes to the development of new antifungal agents (Ogata et al., 1987).

  • Electrochemical Behavior Study : The electrochemical behavior of certain imidazole derivatives was studied, which can inform their use in electrochemical applications and corrosion inhibition (Cruz et al., 2004).

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-12-2-3-14(13(15)10-12)19-9-8-18-7-6-17-5-4-16-11-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIGECCKMZMBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.